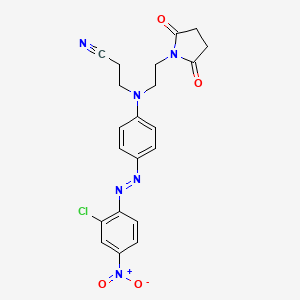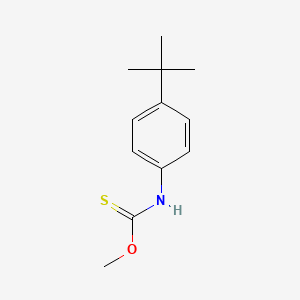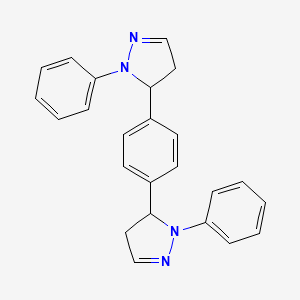
5,5'-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole): is a heterocyclic compound that features a pyrazole ring system. Pyrazoles are five-membered rings containing two nitrogen atoms. This particular compound is characterized by the presence of a phenylene bridge connecting two pyrazole units, each substituted with a phenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole) typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the condensation of phenylhydrazine with chalcones under acidic or basic conditions. The reaction is usually carried out in ethanol or methanol as a solvent, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole nitrogen atoms. Common reagents include halogens, alkyl halides, and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvent.
Substitution: Halogens, alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: In biological research, 5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole) has been studied for its potential antimicrobial and antitubercular activities. It has shown promising results against various bacterial and fungal strains .
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent. Studies have shown that it exhibits significant activity against Mycobacterium tuberculosis and other pathogenic microorganisms .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as luminescent materials or catalysts for chemical reactions .
作用机制
The exact mechanism of action of 5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole) is not fully understood. it is believed to interact with various molecular targets, including enzymes and proteins involved in microbial metabolism. The compound may inhibit the synthesis of essential biomolecules, leading to the death of microbial cells .
相似化合物的比较
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: A heterocyclic compound with similar structural features but different functional groups.
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Another compound with a phenylene bridge but containing oxazole rings instead of pyrazole.
Uniqueness: The uniqueness of 5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole) lies in its specific arrangement of pyrazole rings and phenyl groups, which imparts distinct chemical and biological properties
属性
CAS 编号 |
63095-00-1 |
|---|---|
分子式 |
C24H22N4 |
分子量 |
366.5 g/mol |
IUPAC 名称 |
2-phenyl-3-[4-(2-phenyl-3,4-dihydropyrazol-3-yl)phenyl]-3,4-dihydropyrazole |
InChI |
InChI=1S/C24H22N4/c1-3-7-21(8-4-1)27-23(15-17-25-27)19-11-13-20(14-12-19)24-16-18-26-28(24)22-9-5-2-6-10-22/h1-14,17-18,23-24H,15-16H2 |
InChI 键 |
ZGENJKOXUYQLPP-UHFFFAOYSA-N |
规范 SMILES |
C1C=NN(C1C2=CC=C(C=C2)C3CC=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


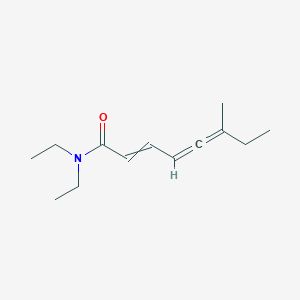

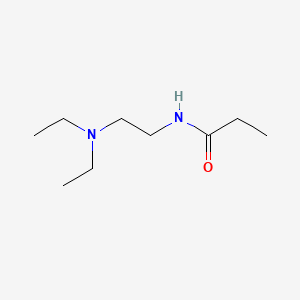

![Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14515526.png)
![1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine](/img/structure/B14515538.png)
![2-[(Methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14515546.png)
![Hexakis[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14515571.png)
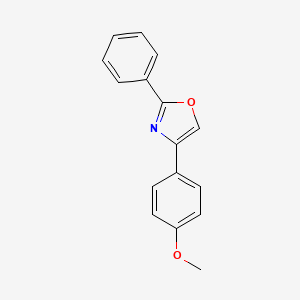
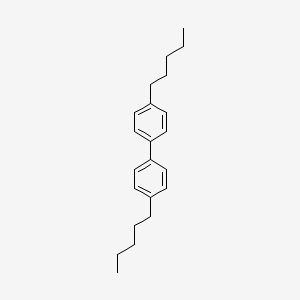
![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)

